Molecular Weight and Bulk Physicochemical Profile vs. Cyclopropane and 6-Bromo Cyclobutane Analogs
The target compound (MW 211.69 g/mol ) occupies an intermediate position between the smaller cyclopropane analog (MW 197.66 g/mol ) and the heavier 6-bromo-substituted cyclobutane analog (MW 291 Da, LogP 2.72 [1]). The absence of halogen substitution in the target compound avoids the elevated lipophilicity of the bromo derivative, while the four-membered cyclobutane spiro ring provides greater steric bulk than the three-membered cyclopropane, potentially modulating shape complementarity with biological targets.
| Evidence Dimension | Molecular weight (g/mol or Da) and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW 211.69 g/mol; no halogen substitution. |
| Comparator Or Baseline | Comparator 1: 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride, MW 197.66 g/mol. Comparator 2: 6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride, MW 291 Da, LogP 2.72. |
| Quantified Difference | +14.03 g/mol vs. cyclopropane analog; -79.31 Da vs. bromo analog. LogP difference: no halogen (estimated LogP ~1.5-2.0) vs. 2.72 for bromo analog. |
| Conditions | Vendor-reported physicochemical data from commercial suppliers. |
Why This Matters
Intermediate molecular weight and absence of halogen provide a distinct balance of permeability and solubility, critical for maintaining drug-like properties in early lead optimization and reducing off-target liability often associated with highly lipophilic brominated analogs.
- [1] Chem-Space, Product CSSB00116210252: 6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride, MW 291 Da, LogP 2.72. View Source
